4-((4-Methoxyphenyl)diazenyl)benzenesulfonamide 4-((4-Methoxyphenyl)diazenyl)benzenesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14574071
InChI: InChI=1S/C13H13N3O3S/c1-19-12-6-2-10(3-7-12)15-16-11-4-8-13(9-5-11)20(14,17)18/h2-9H,1H3,(H2,14,17,18)
SMILES:
Molecular Formula: C13H13N3O3S
Molecular Weight: 291.33 g/mol

4-((4-Methoxyphenyl)diazenyl)benzenesulfonamide

CAS No.:

Cat. No.: VC14574071

Molecular Formula: C13H13N3O3S

Molecular Weight: 291.33 g/mol

* For research use only. Not for human or veterinary use.

4-((4-Methoxyphenyl)diazenyl)benzenesulfonamide -

Specification

Molecular Formula C13H13N3O3S
Molecular Weight 291.33 g/mol
IUPAC Name 4-[(4-methoxyphenyl)diazenyl]benzenesulfonamide
Standard InChI InChI=1S/C13H13N3O3S/c1-19-12-6-2-10(3-7-12)15-16-11-4-8-13(9-5-11)20(14,17)18/h2-9H,1H3,(H2,14,17,18)
Standard InChI Key IPDZIIYOQAEWIC-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 4-[(4-methoxyphenyl)diazenyl]benzenesulfonamide, reflects its bipartite structure:

  • A benzenesulfonamide core (C₆H₅SO₂NH₂) provides hydrogen-bonding capability via the sulfonamide group.

  • A 4-methoxyphenyl substituent (C₆H₄OCH₃) attached via a diazenyl linker introduces electron-donating effects and photoisomerization potential .

The diazenyl group adopts an E (trans) configuration, as confirmed by crystallographic studies of analogous compounds . This planar arrangement facilitates π-π stacking interactions in solid-state structures and influences electronic absorption spectra.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₃N₃O₃S
Molecular Weight291.33 g/mol
XLogP2.2
Hydrogen Bond Donors1 (sulfonamide -NH₂)
Hydrogen Bond Acceptors6 (3 O, 2 N, 1 S=O)
Rotatable Bonds4

Synthesis and Characterization

Synthetic Routes

The synthesis follows a diazotization-coupling strategy:

  • Diazotization: 4-Aminobenzenesulfonamide reacts with NaNO₂ and HCl at 0–5°C to form a diazonium salt intermediate .

  • Coupling: The diazonium salt couples with 4-methoxyphenol in alkaline conditions, yielding the target compound via electrophilic aromatic substitution .

This method achieves moderate yields (40–60%) and requires careful pH control to minimize side reactions .

Table 2: Spectral Signatures

TechniqueKey Peaks/FeaturesInterpretation
IR (cm⁻¹)1365 (S=O asym. stretch), 1195 (S=O sym. stretch)Confirms sulfonamide group
1483 (N=N stretch)Indicates diazenyl linkage
¹H NMRδ 3.85 (s, 3H, OCH₃)Methoxy protons
δ 7.1–8.2 (m, 8H, aromatic)Aromatic protons of both rings
UV-Visλₘₐₓ ~350 nm (π→π* transition)Chromophoric diazenyl group

Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 291.33 [M+H]⁺ .

Applications in Materials Science

Dye Chemistry

The diazenyl group’s chromophoric properties make the compound a candidate for azo dyes, with applications in textiles and photoresponsive materials. Its methoxy group enhances solubility in polar solvents, facilitating dye application processes.

Photodynamic Therapy (PDT)

Preliminary studies suggest that UV-induced E→Z isomerization of the diazenyl group could enable light-controlled drug release systems, though this remains speculative for the current compound .

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